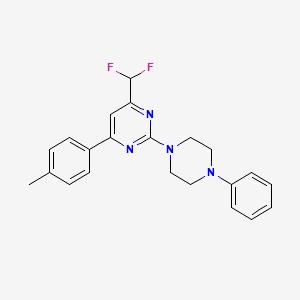![molecular formula C23H26FN3O2S B11439319 5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11439319.png)
5-(4-fluorophenyl)-8,8-dimethyl-2-[(2-methylpropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-FLUOROPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines a pyrimidoquinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidoquinoline core, followed by the introduction of the fluorophenyl group and the dimethyl and methylpropylsulfanyl substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-FLUOROPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-FLUOROPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its fluorophenyl group may enhance binding affinity to certain proteins, making it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, 5-(4-FLUOROPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(4-FLUOROPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group may enhance binding affinity, while the pyrimidoquinoline core can interact with specific active sites. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-CHLOROPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
- 5-(4-BROMOPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
Uniqueness
The uniqueness of 5-(4-FLUOROPHENYL)-8,8-DIMETHYL-2-[(2-METHYLPROPYL)SULFANYL]-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its fluorophenyl group, which can significantly influence its chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H26FN3O2S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-8,8-dimethyl-2-(2-methylpropylsulfanyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C23H26FN3O2S/c1-12(2)11-30-22-26-20-19(21(29)27-22)17(13-5-7-14(24)8-6-13)18-15(25-20)9-23(3,4)10-16(18)28/h5-8,12,17H,9-11H2,1-4H3,(H2,25,26,27,29) |
InChI Key |
AMGKJGPRURVTHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)F)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(4-ethylphenyl)-3,5-dioxo-6-pentyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11439238.png)

![5-(3-Chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-isoxazolecarboxamide](/img/structure/B11439246.png)


![3,4,5-triethoxy-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11439284.png)
![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439291.png)
![5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole](/img/structure/B11439307.png)
![2-({2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-1-phenylethanone](/img/structure/B11439312.png)
![2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11439314.png)
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B11439316.png)
![N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B11439317.png)
![6-chloro-N-(4-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11439321.png)
![8-(4-ethoxy-3-methoxyphenyl)-3-(2-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439327.png)
